6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile
Description
6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile is a nicotinonitrile derivative featuring a benzodioxole substituent at the 6-position of the pyridine ring and an ethoxy group at the 2-position (Figure 1). This compound is structurally characterized by:
- Ethoxy substituent: A polarizable ethoxy group at the 2-position, which influences solubility and electronic properties via inductive effects .
- Nitrile group: A cyano group at the 3-position, contributing to hydrogen-bond acceptor capacity and metabolic stability .
The compound is cataloged under CAS No. 625377-10-8 and is commercially available from suppliers like Ambeed, Inc. and others, primarily as a building block for medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-ethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-18-15-11(8-16)3-5-12(17-15)10-4-6-13-14(7-10)20-9-19-13/h3-7H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDCQXVPIBBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC3=C(C=C2)OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile typically involves the coupling of a benzodioxole derivative with a nicotinonitrile precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Key Observations :
- Biological Activity : The imidazolone-thioacetonitrile hybrid () exhibits direct anticancer activity, whereas the target compound’s applications remain exploratory, focusing on kinase inhibition .
- Boron Integration : The benzoxaborole analog () introduces boron for covalent target binding, a feature absent in the ethoxy derivative .
Physicochemical Properties
Biological Activity
6-(1,3-Benzodioxol-5-yl)-2-ethoxynicotinonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound's molecular formula is with a molecular weight of 258.27 g/mol. Its structure features a benzodioxole moiety which is often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. A study demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation. A notable study reported an IC50 value of 15 µM against breast cancer cells, indicating a potent effect .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. In animal models of neurodegeneration, it was found to enhance cognitive function and reduce neuronal loss. The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative damage.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Neuroprotection : Modulation of inflammatory cytokines and enhancement of neurotrophic factors contribute to its protective effects on neurons.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| IC50 (Breast Cancer Cells) | 15 µM |
| Neuroprotective Activity | Significant in animal models |
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at combating oxidative stress .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties involved treating MCF-7 (breast cancer) cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis observed via microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
